

Technical Guide: An Examination of 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan

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Compound of Interest

Compound Name: 2,2-Diethoxy-N-ethyl-1-ethanamine

Cat. No.: B031362

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The CAS number provided in the topic, 69148-92-1, is registered to 2,2-diethoxy-N-ethylethanamine. This technical guide focuses on the chemical compound 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan, for which the correct CAS number is 1838-44-4.^[1] It is crucial for researchers to use the correct CAS number for substance identification and data retrieval.

Core Physical Characteristics

Precise experimental data for the physical characteristics of 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan is not extensively documented in publicly available literature. The data presented below is based on available supplier information and computational predictions. For comparison, data for the structurally similar sulfur analog, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS: 63675-74-1), is also included, as this compound is sometimes mistaken for the benzofuran derivative.

Property	6-methoxy-2-(4-methoxyphenyl)benzo[b]furan	6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
CAS Number	1838-44-4[1]	63675-74-1[2]
Molecular Formula	C16H14O3[1]	C16H14O2S[2]
Molecular Weight	254.29 g/mol [1]	270.35 g/mol [2]
Appearance	Not specified (likely a solid)	Solid, White to off-white crystalline powder
Melting Point	Not specified	191-197 °C[2]
Boiling Point	Not specified	Not specified
Solubility	Expected to be soluble in organic solvents and have limited solubility in water.[3]	Not specified

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan are not available. However, standard methodologies for solid organic compounds can be applied.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[4][5]

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a capillary tube to a depth of 2-3 mm.[6]
- **Apparatus:** A calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube) is used.[4]
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) near the expected melting point.[6]

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[4] A narrow melting range (typically $\leq 2\text{ }^{\circ}\text{C}$) is indicative of a pure compound.[5]

Solubility Assessment

The solubility of a compound provides insights into its polarity and potential solvent systems for reactions, purification, and formulation.[7]

Methodology:

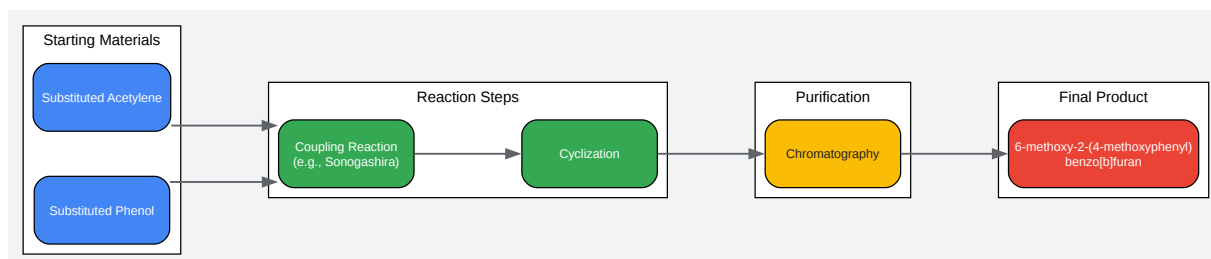
- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.
- Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
- Observation: The mixture is agitated at a constant temperature. The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. Partial dissolution indicates slight solubility.[7]
- Quantitative Analysis (Optional): For precise solubility determination, techniques like UV-Vis spectroscopy or HPLC can be used to measure the concentration of the dissolved compound in a saturated solution.

Synthesis and Potential Biological Relevance

Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]
[9]

General Synthesis Workflow

The synthesis of 2-arylbenzofurans can be achieved through various methods. A common approach involves the coupling of a substituted phenol with a suitable acetylene derivative, followed by cyclization. The diagram below illustrates a generalized workflow for the synthesis of a substituted benzofuran.



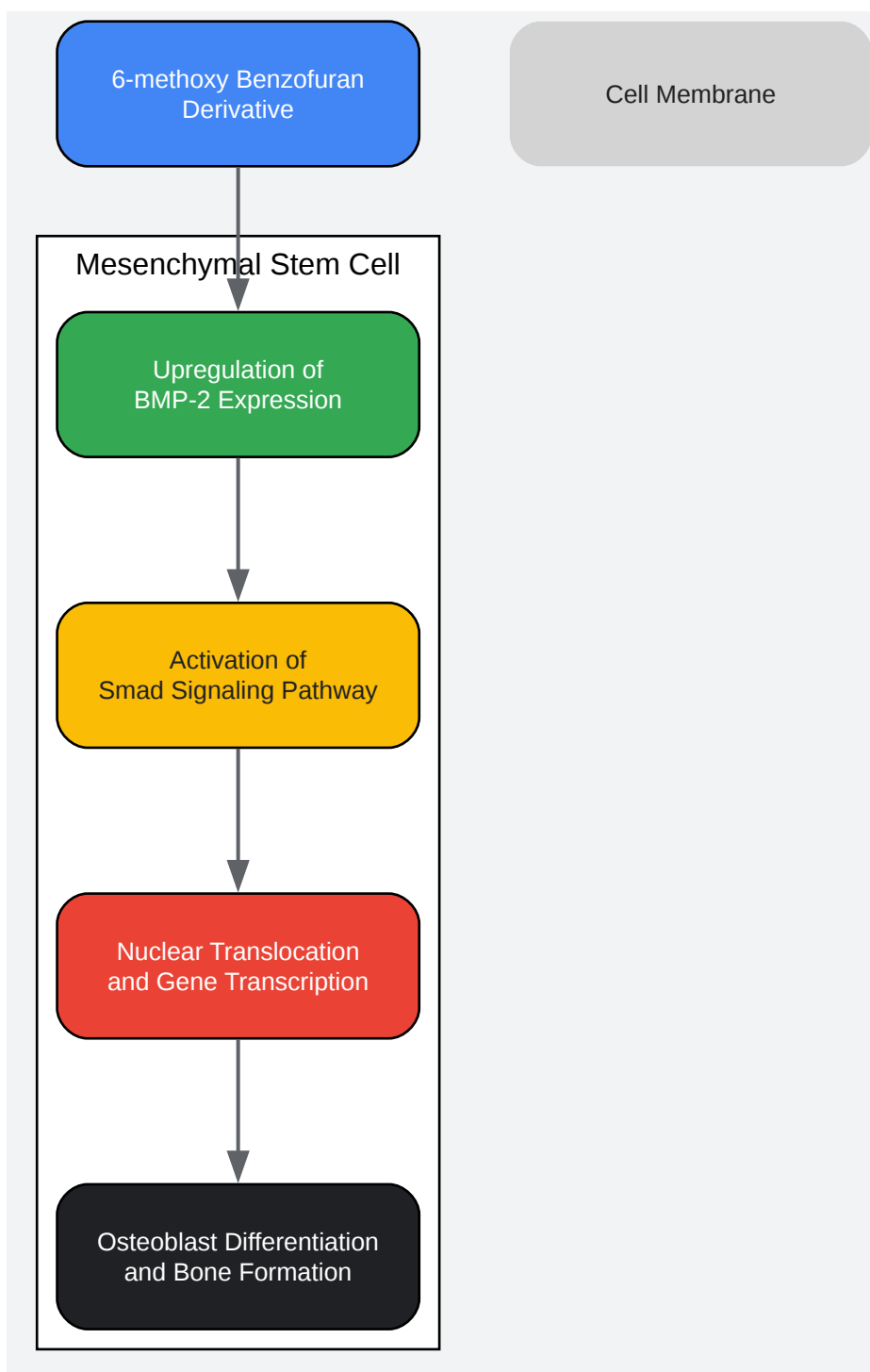
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Generalized synthesis workflow for a substituted benzofuran.

Biological Signaling Context

While specific signaling pathways for 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan are not well-defined in the literature, some benzofuran derivatives have been investigated for their therapeutic potential. For instance, certain 6-methoxy benzofuran derivatives have been studied for their role in promoting bone formation, potentially through the upregulation of Bone Morphogenetic Protein 2 (BMP-2), which is a key signaling molecule in osteoblast differentiation.^[10]

The following diagram illustrates a simplified hypothetical signaling pathway based on the activity of related benzofuran compounds.



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Hypothetical signaling pathway for a benzofuran derivative.

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